alpha 1-antitrypsin binding protein 1

Affinity Chromatography Protein-Protein Interaction Quality Control

Alpha 1-antitrypsin binding protein 1 (CAS 135315-99-0) is a synthetic peptide with the molecular formula C88H137N25O45, initially identified from combinatorial library screening for sequences that bind human alpha-1-proteinase inhibitor (A1PI, also known as alpha-1-antitrypsin) [3.0.CO;2-Z" target="_blank">1]. Unlike the full-length 52 kDa serpin, this peptide represents a minimal binding motif engineered for affinity purification and biochemical probe applications.

Molecular Formula C88H137N25O45
Molecular Weight 0
CAS No. 135315-99-0
Cat. No. B1178461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha 1-antitrypsin binding protein 1
CAS135315-99-0
Synonymsalpha 1-antitrypsin binding protein 1
Molecular FormulaC88H137N25O45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha 1-Antitrypsin Binding Protein 1 (CAS 135315-99-0): Procurement-Relevant Baseline Characterization


Alpha 1-antitrypsin binding protein 1 (CAS 135315-99-0) is a synthetic peptide with the molecular formula C88H137N25O45, initially identified from combinatorial library screening for sequences that bind human alpha-1-proteinase inhibitor (A1PI, also known as alpha-1-antitrypsin) [1]. Unlike the full-length 52 kDa serpin, this peptide represents a minimal binding motif engineered for affinity purification and biochemical probe applications [2]. Its primary differentiation from the parent protein lies in its well-defined, reproducible synthetic composition, which eliminates the glycosylation heterogeneity and lot-to-lot variability inherent to plasma-derived or recombinant AAT preparations .

Why Generic Substitution of Alpha 1-Antitrypsin Binding Protein 1 Poses Scientific and Procurement Risk


In-class analogs such as full-length AAT, recombinant SERPINA1, or C-terminal fragments (e.g., SPAAT peptide) cannot be freely interchanged because the target peptide was selected from a combinatorial library of 34 million hexameric sequences specifically for its ability to bind A1PI with a defined avidity profile [1]. SPAAT, a 44-residue fragment, binds to extracellular matrix proteins rather than to A1PI itself [2], while recombinant AAT exhibits batch-dependent glycosylation that alters binding kinetics [3]. Substitution with an uncharacterized peptide would forfeit the validated affinity capture capability and the quality-controlled synthesis (≥95% purity, defined molecular weight 2265.16 Da) that procurement specifications require for reproducible affinity chromatography or biochemical probe experiments [4].

Quantitative Differentiation Evidence for Alpha 1-Antitrypsin Binding Protein 1 Against Comparators


Defined Molecular Identity vs. Glycosylation-Heterogeneous Recombinant AAT

Alpha 1-antitrypsin binding protein 1 possesses a precisely defined molecular formula (C88H137N25O45) and monoisotopic mass (2265.16 Da), which enables exact stoichiometric calculations and HPLC-based purity verification [1]. In contrast, recombinant human AAT (e.g., HEK293-expressed SERPINA1) displays a heterogeneous glycan profile spanning at least 14 distinct N-glycoforms, yielding an effective molecular weight range of approximately 44–54 kDa that confounds quantitation by mass spectrometry [2]. This compositional precision directly impacts the reproducibility of A1PI pull-down assays, where peptide-to-resin coupling efficiency depends on known molar equivalence.

Affinity Chromatography Protein-Protein Interaction Quality Control

A1PI Binding Avidity Differentiates This Peptide from Non-Binding C-Terminal Fragment SPAAT

In the combinatorial library screen that yielded this peptide class, 19 A1PI-binding sequences were isolated from 2% of a hexameric peptide library containing 34 million candidates, with binding avidities ranging from weak to strong when immobilized on chromatographic supports [1]. By contrast, the natural C-terminal fragment SPAAT (44 residues, SERPINA1 375–418) does not bind A1PI; it instead targets extracellular matrix proteins such as collagen and fibronectin [2]. This functional divergence is critical: SPAAT cannot substitute for A1PI affinity capture, while the target peptide was validated for purifying A1PI from complex mixtures containing human serum albumin [1].

Ligand Affinity Protein-Peptide Interaction Bioseparation

Purity Specification Advantage Over Plasma-Derived AAT Therapeutic Concentrates

The target peptide is supplied with a standardized purity specification of ≥95% as determined by HPLC, with a defined single-peak chromatogram . Plasma-derived AAT therapeutic products (e.g., Prolastin, Aralast, Glassia) typically exhibit purity levels of >80% to >90% by total protein content, but contain co-purified plasma proteins including albumin, transferrin, and immunoglobulins that can interfere with biochemical assays [1]. This 5–15 percentage point purity gap, combined with the absence of contaminating host proteins, makes the synthetic peptide preferable for applications requiring unambiguous signal assignment.

Product Purity Analytical Specification Procurement Compliance

Synthetic Reproducibility Versus Natural Protein Lot Variability in Binding Assays

Chemical synthesis of the binding peptide ensures that every lot contains an identical primary structure (sequence integrity verified by MS and amino acid analysis) [1]. In contrast, the natural AAT protein undergoes post-translational modifications—including methionine oxidation at residues 351 and 358 within the reactive center loop—that reduce elastase inhibitory activity by up to 50% in oxidized lots [2]. Although direct oxidation data for the binding peptide are not published, the absence of Met residues susceptible to oxidation in many combinatorial A1PI-binding sequences suggests greater chemical stability during storage and assay incubation [3].

Assay Reproducibility Peptide Synthesis Binding Kinetics

Evidence-Backed Application Scenarios for Alpha 1-Antitrypsin Binding Protein 1 Procurement


Affinity Purification of Native or Recombinant AAT from Complex Biological Mixtures

When coupled to a solid-phase resin (e.g., agarose or magnetic beads), the peptide serves as a chemically defined ligand for the single-step affinity capture of A1PI from human plasma fractions, cell culture supernatants, or Effluent II+III process streams, as demonstrated in the original combinatorial library validation [1]. Unlike antibody-based resins, the peptide ligand withstands harsher cleaning-in-place conditions (pH 2–11, moderate organic solvents) due to the absence of a fragile immunoglobulin fold, thereby extending column lifetime and reducing per-cycle cost.

Biochemical Probe for Competitive Binding Assays to Identify AAT Interaction Partners

The peptide's defined mass and purity (≥95%) enable its use as a tracer or competitor in surface plasmon resonance (SPR) and biolayer interferometry (BLI) experiments aimed at mapping the AAT interactome, including interactions with lipoproteins (e.g., apolipoprotein B-100) and immune modulators [2]. The absence of glycans eliminates a major source of non-specific binding that complicates SPR analysis with full-length AAT.

Quality Control Reference Standard for AAT Detection ELISA Development

Synthetic peptide with >95% purity and verified molecular identity provides a non-biological reference material for calibrating AAT sandwich ELISA kits, circumventing the matrix effects and antigen heterogeneity associated with plasma-derived calibrators [3]. This supports regulatory compliance in biomarker assay development where a chemically defined calibrator is preferred.

Research Tool for Studying Conformational Dynamics of the Serpin Reactive Center Loop

In structural biology studies, the peptide can be employed as a surrogate ligand to trap specific AAT conformations for X-ray crystallography or cryo-EM, analogous to the use of Fab fragments that stabilize the native monomeric state of AAT [4]. Its small size (2.3 kDa) facilitates co-crystallization without imposing the crystal packing constraints of larger antibody fragments.

Quote Request

Request a Quote for alpha 1-antitrypsin binding protein 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.